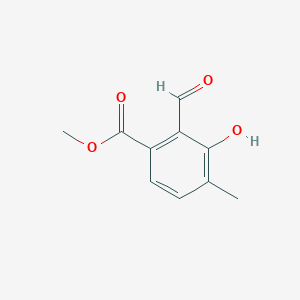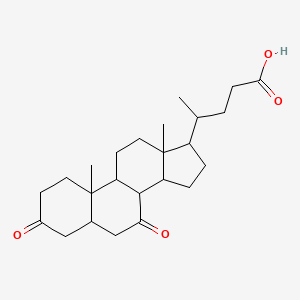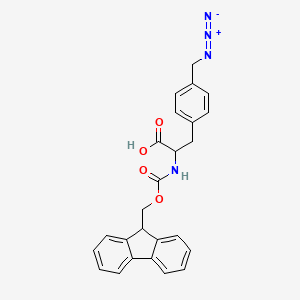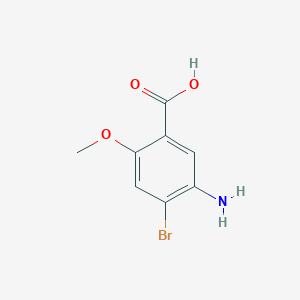![molecular formula C17H18O6 B12100736 4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)
4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that includes a furobenzopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furobenzopyran core, followed by the introduction of the hydroxy, methoxy, and methylbutoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furobenzopyran core can be reduced under specific conditions.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Applications De Recherche Scientifique
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-g
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one include other furobenzopyran derivatives and compounds with similar functional groups.
Uniqueness
What sets (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other similar compounds.
3,2-gbenzopyran-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H18O6 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-methoxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3 |
Clé InChI |
UHENVVIVPZCJOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)




![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)



![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

